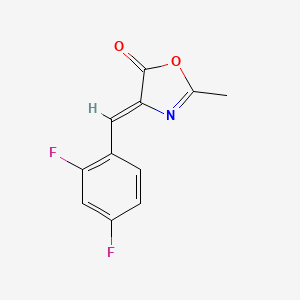
7-(5-(3-Hydroxyoct-1-en-1-yl)oxazol-4-yl)heptanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(5-(3-Hydroxyoct-1-en-1-yl)oxazol-4-yl)heptanoic acid is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features an oxazole ring, a hydroxyl group, and a heptanoic acid chain, making it a subject of interest for researchers in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(5-(3-Hydroxyoct-1-en-1-yl)oxazol-4-yl)heptanoic acid typically involves the formation of the oxazole ring followed by the attachment of the hydroxyoctenyl and heptanoic acid groups. Common synthetic routes include:
Oxazole Ring Formation: This can be achieved through cyclization reactions involving appropriate precursors such as amino alcohols and carboxylic acids.
Attachment of Hydroxyoctenyl Group: This step often involves the use of reagents like Grignard reagents or organolithium compounds to introduce the hydroxyl and alkene functionalities.
Heptanoic Acid Chain Addition: This can be done through esterification or amidation reactions, followed by hydrolysis to yield the final acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
7-(5-(3-Hydroxyoct-1-en-1-yl)oxazol-4-yl)heptanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The alkene group can be reduced to form a saturated hydrocarbon.
Substitution: The oxazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is common.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products
Oxidation: Formation of 7-(5-(3-Ketooct-1-en-1-yl)oxazol-4-yl)heptanoic acid.
Reduction: Formation of 7-(5-(3-Hydroxyoctyl)oxazol-4-yl)heptanoic acid.
Substitution: Formation of various substituted oxazole derivatives.
Applications De Recherche Scientifique
7-(5-(3-Hydroxyoct-1-en-1-yl)oxazol-4-yl)heptanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and materials.
Biology: Studied for its potential role in biological pathways and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 7-(5-(3-Hydroxyoct-1-en-1-yl)oxazol-4-yl)heptanoic acid involves its interaction with specific molecular targets and pathways. The oxazole ring and hydroxyl group play crucial roles in binding to enzymes or receptors, modulating their activity. This compound may influence signaling pathways, gene expression, or metabolic processes, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-(5-(3-Hydroxyoct-1-en-1-yl)-1,3-thiazol-4-yl)heptanoic acid: Similar structure with a thiazole ring instead of an oxazole ring.
7-(5-(3-Hydroxyoct-1-en-1-yl)-1,3-imidazol-4-yl)heptanoic acid: Contains an imidazole ring.
Uniqueness
7-(5-(3-Hydroxyoct-1-en-1-yl)oxazol-4-yl)heptanoic acid is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C18H29NO4 |
|---|---|
Poids moléculaire |
323.4 g/mol |
Nom IUPAC |
7-[5-[(E)-3-hydroxyoct-1-enyl]-1,3-oxazol-4-yl]heptanoic acid |
InChI |
InChI=1S/C18H29NO4/c1-2-3-6-9-15(20)12-13-17-16(19-14-23-17)10-7-4-5-8-11-18(21)22/h12-15,20H,2-11H2,1H3,(H,21,22)/b13-12+ |
Clé InChI |
BRIUDSMMAJQHRX-OUKQBFOZSA-N |
SMILES isomérique |
CCCCCC(/C=C/C1=C(N=CO1)CCCCCCC(=O)O)O |
SMILES canonique |
CCCCCC(C=CC1=C(N=CO1)CCCCCCC(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


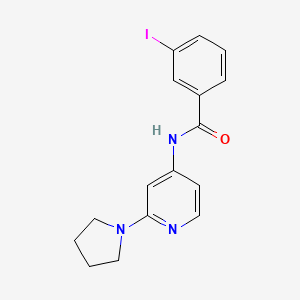
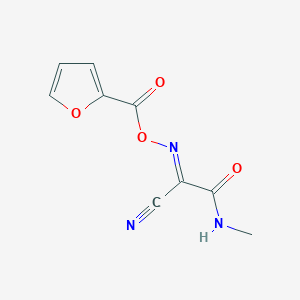
![2,3,4-Tribromo-1-chlorodibenzo[b,d]furan](/img/structure/B12895327.png)
![Benzyl [5-(4-chlorophenyl)-1,3-oxazol-2-yl]carbamate](/img/structure/B12895329.png)
![N-[(1-Ethylpyrrolidin-2-yl)methyl]-2,4-dimethoxybenzene-1-sulfonamide](/img/structure/B12895335.png)
![1-Phenyl-N-[(2H-pyrrol-2-ylidene)methyl]methanamine](/img/structure/B12895337.png)
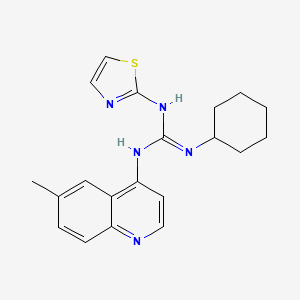
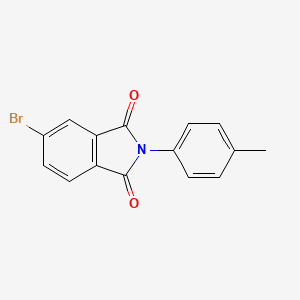
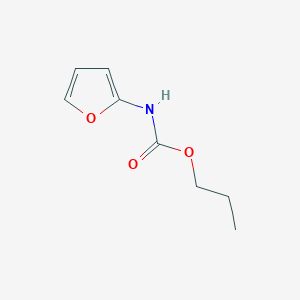
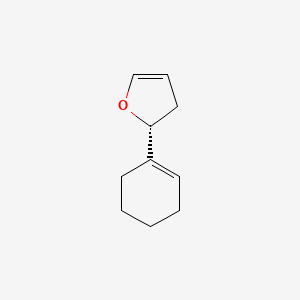
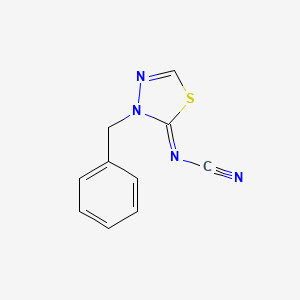

![Ethanone, 1-[4-[[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino]phenyl]-](/img/structure/B12895395.png)
